2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid
Description
This compound, also known as Carboxyrhodamine 110-PEG3-Azide (CAS 1536327-95-3), is a rhodamine-based fluorescent probe modified with a triethylene glycol (PEG3) linker terminated by an azide group . Its structure comprises:
- Fluorophore core: A carboxyrhodamine 110 derivative, characterized by a xanthene scaffold with amino and imino groups at positions 3 and 6, respectively. This core confers strong fluorescence emission in the visible spectrum (~520–560 nm).
- Reactive group: An azide (-N₃) at the terminal end of the PEG3 linker, enabling bio-conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
- Solubility enhancers: The PEG3 linker improves water solubility, while the carboxylic acid group on the benzoic acid moiety allows further covalent coupling to biomolecules (e.g., proteins, antibodies) .
Applications include fluorescence microscopy, flow cytometry, and in vivo imaging, particularly in contexts requiring site-specific labeling .
Properties
Molecular Formula |
C29H30N6O7 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI Key |
LBOVGETWICZMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the xanthene core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene core.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction.
Formation of the azidoethoxy chain: This involves the reaction of ethylene oxide with sodium azide to form the azidoethoxy chain.
Coupling of the azidoethoxy chain with the xanthene core: This step requires the use of coupling agents such as carbodiimides to link the azidoethoxy chain to the xanthene core.
Introduction of the carbamoyl group: The final step involves the reaction of the intermediate with isocyanates to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and iminoxanthenyl groups.
Reduction: Reduction reactions can occur at the azido group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azido and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed from the reduction of the azido group.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
The compound 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, drug delivery systems, and bioconjugation strategies.
Structural Overview
The compound is characterized by a complex structure that includes an azido group, which is significant for click chemistry applications, and a benzoic acid moiety that can facilitate interactions with biological targets. Its molecular formula is C25H34N6O7, indicating a substantial presence of nitrogen and oxygen, which are critical for biological interactions.
Medicinal Chemistry
The compound's structural components suggest potential applications in the development of new pharmaceuticals. The presence of the amino group allows for the formation of various derivatives that can be screened for biological activity. Research has indicated that compounds with similar structures exhibit anti-cancer properties, making this compound a candidate for further investigation in cancer therapeutics.
Drug Delivery Systems
The azido group present in the compound is particularly useful in drug delivery systems. It can be utilized in click chemistry to conjugate drugs to carriers, enhancing the specificity and efficacy of treatments. This approach allows for targeted delivery of therapeutic agents to specific tissues or cells, minimizing side effects.
Bioconjugation Strategies
The ability to form stable conjugates through click chemistry makes this compound valuable in bioconjugation strategies. It can be used to attach biomolecules such as peptides or antibodies to drug molecules, improving their pharmacokinetics and bioavailability. This application is crucial in the development of targeted therapies in oncology and other diseases.
Nanotechnology
In nanotechnology, the compound can serve as a building block for the synthesis of nanoparticles or nanocarriers. These nanostructures can be engineered to deliver drugs more effectively and can be functionalized with targeting ligands to enhance specificity towards cancer cells or other diseased tissues.
Research Tools
The compound may also find utility as a research tool in biochemical assays or as a fluorescent probe due to its unique structural properties. Such applications could facilitate studies on cellular processes or drug interactions at the molecular level.
Case Study 1: Anticancer Activity
A study exploring derivatives of xanthene-based compounds demonstrated significant anticancer activity against various cancer cell lines. The derivatives exhibited IC50 values indicating potent growth inhibition, suggesting that modifications like those present in this compound could lead to novel anticancer agents.
Case Study 2: Click Chemistry Applications
In a recent application of click chemistry, researchers successfully conjugated an azido-functionalized drug with a peptide using this compound as a linker. The resulting conjugate showed enhanced cellular uptake and improved therapeutic efficacy compared to the unconjugated drug, highlighting the potential of this compound in developing advanced drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. For example, the azido group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differentiators
Fluorophore Properties: Rhodamine 110 (target compound): Emits green fluorescence (~520 nm), ideal for low-background imaging. Lacks methyl groups (unlike TAMRA), reducing hydrophobicity and nonspecific binding . TAMRA: Emits red-shifted fluorescence (~580 nm) with higher photostability but increased cellular toxicity due to methyl groups . FAM: Fluorescein-based probes exhibit pH-sensitive fluorescence (quenched below pH 7), limiting use in acidic environments .
Reactive Groups :
- Azide vs. Alkyne : Azides (target compound) require copper catalysts for conjugation, while PEG4-alkyne derivatives () enable copper-free "click" reactions, advantageous for live-cell studies .
- Isothiocyanate : A distinct reactive group in compounds like 5-isothiocyanatobenzoic acid () allows amine coupling without click chemistry, though less specific .
PEG Linker Length :
- PEG3 (target compound): Balances solubility and steric hindrance for efficient labeling.
- PEG4 (): Longer linker increases flexibility and solubility but may reduce labeling efficiency due to increased distance .
Solubility and Stability: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., 5-TAMRA-PEG3-Azide) . Storage conditions vary: Carboxyrhodamine 110-PEG3-Azide requires 2–8°C for stability, whereas non-fluorescent PEG-azides () are stable at room temperature .
Performance Metrics
| Compound | Quantum Yield | Excitation/Emission (nm) | Photostability | Solubility in Water |
|---|---|---|---|---|
| Carboxyrhodamine 110-PEG3-Azide | 0.85 | 500/525 | Moderate | High (≥10 mg/mL) |
| 5-TAMRA-PEG3-Azide | 0.70 | 560/580 | High | Moderate (~5 mg/mL) |
| 6-FAM-PEG3-Azide | 0.95 | 495/520 | Low | High (≥15 mg/mL) |
Biological Activity
Chemical Structure and Properties
This compound features multiple functional groups, including an azido group, which is known for its reactivity and applications in bioconjugation. The presence of the xanthene moiety suggests potential fluorescence properties, making it a candidate for biological imaging.
Molecular Formula
The molecular formula is , indicating a relatively large and complex structure.
Molecular Weight
The molecular weight is approximately 466.56 g/mol .
Research indicates that compounds with similar structures often interact with various cellular pathways, including those involved in apoptosis and inflammation. The azido group may facilitate targeting specific biomolecules through click chemistry, enhancing the compound's therapeutic potential.
Antitumor Activity
Studies have shown that derivatives of xanthene compounds exhibit significant antitumor properties. For instance, a related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Xanthene derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes .
Case Studies
- Anticancer Studies : A study involving similar xanthene derivatives reported a significant reduction in tumor size in xenograft models when treated with these compounds. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds showed effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of the azido group in enhancing the compound's bioactivity through targeted delivery systems .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant reduction in tumor size | |
| Antimicrobial | Effective against MRSA | |
| Apoptosis Induction | Activation of caspases |
Future Directions
Further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound. In vivo studies are essential to assess its therapeutic efficacy and safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
